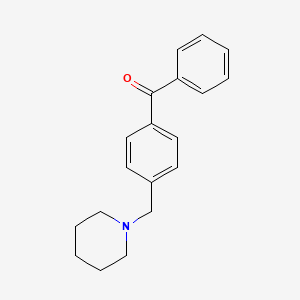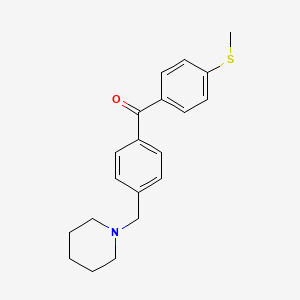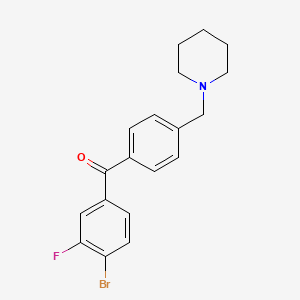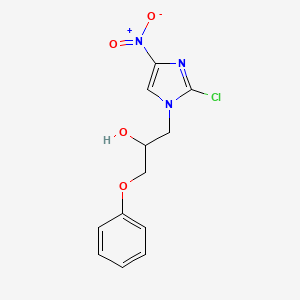
1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is a synthetic compound that features a unique combination of functional groups, including a chloro-nitro-imidazole moiety and a phenoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol typically involves multi-step organic reactions. One common route includes the nitration of 2-chloroimidazole, followed by the alkylation of the resulting nitroimidazole with 3-phenoxypropan-2-ol under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The phenoxypropanol moiety can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and propanol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 1-(2-amino-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol
Substitution: 1-(2-substituted-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol
Hydrolysis: Phenol, 3-chloropropanol
Scientific Research Applications
1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the phenoxypropanol backbone may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-nitro-1H-imidazol-1-yl)acetic acid
- 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-2-propanol
- 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxyethanol
Uniqueness
1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chloro-4-nitroimidazol-1-yl)-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-12-14-11(16(18)19)7-15(12)6-9(17)8-20-10-4-2-1-3-5-10/h1-5,7,9,17H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQINYYOEJSFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C=C(N=C2Cl)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


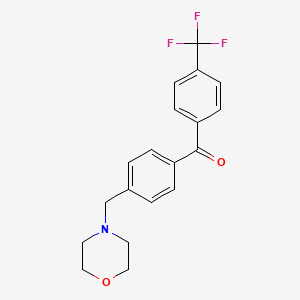
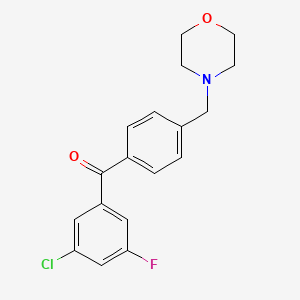
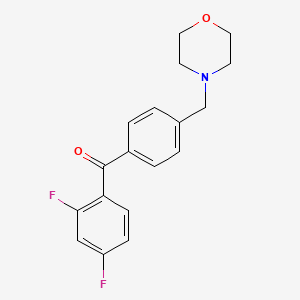
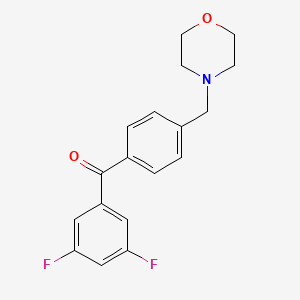
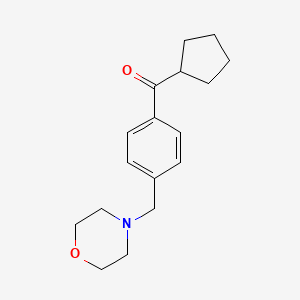
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)
